2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused tricyclic system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-cyanopyridine with an appropriate aldehyde under acidic conditions to form the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the ethoxyphenoxy group through nucleophilic substitution reactions. The final step involves the oxidation of the methyl group to form the carbaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or copper salts may be used to facilitate certain steps in the synthesis, and solvents like dimethylformamide (DMF) or acetonitrile may be employed to dissolve reactants and control reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: 2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context and the type of cells being targeted.
Comparison with Similar Compounds
2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar core structure but different functional groups.
Imidazo[1,2-a]pyridines: Compounds with a fused bicyclic structure that have been studied for their medicinal properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused tricyclic structure that have shown potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-13-6-8-14(9-7-13)24-17-15(11-21)18(22)20-10-4-5-12(2)16(20)19-17/h4-11H,3H2,1-2H3 |
InChI Key |
WTMGCSJRGZYEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Origin of Product |
United States |
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